Fluoranthene, 2,10-dinitro
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Overview
Description
Fluoranthene, 2,10-dinitro is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . Fluoranthene itself is known for its fluorescence under UV light and is a non-alternant PAH due to its five-membered ring structure .
Preparation Methods
The synthesis of fluoranthene, 2,10-dinitro typically involves nitration of fluoranthene. One common method is the reaction of fluoranthene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 2,10-dinitro derivative.
Chemical Reactions Analysis
Fluoranthene, 2,10-dinitro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Fluoranthene, 2,10-dinitro has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a model compound in studies of PAH behavior and reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of fluoranthene, 2,10-dinitro involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Fluoranthene, 2,10-dinitro can be compared with other nitro-substituted PAHs, such as:
Fluoranthene, 2,8-dinitro: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
Pyrene, 1,6-dinitro: Another nitro-substituted PAH with distinct photophysical properties and uses in materials science.
Benzo[a]pyrene, 6,12-dinitro: Known for its carcinogenic properties and studied for its environmental impact.
Properties
CAS No. |
105735-73-7 |
---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,10-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-7-9-3-1-4-11-12-5-2-6-14(18(21)22)16(12)13(8-10)15(9)11/h1-8H |
InChI Key |
CCZHANJFOARLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C4=C3C(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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